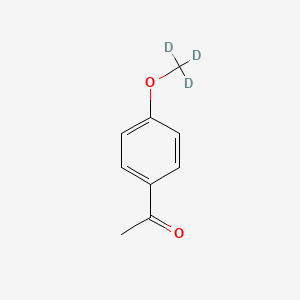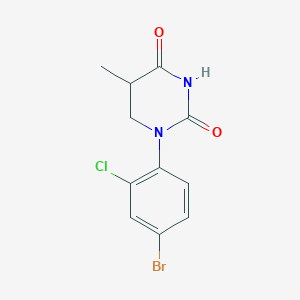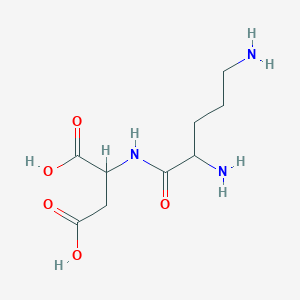
((s)-2,5-Diaminopentanoyl)-l-aspartic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((s)-2,5-Diaminopentanoyl)-l-aspartic acid is a non-proteinogenic amino acid primarily involved in the urea cycle, where it helps remove excess nitrogen from the body. This compound is also known for its nephroprotective properties, making it a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((s)-2,5-Diaminopentanoyl)-l-aspartic acid typically involves the reaction between acetone and malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction yields Meldrum’s acid, which can then be further modified to produce the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions: ((s)-2,5-Diaminopentanoyl)-l-aspartic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
((s)-2,5-Diaminopentanoyl)-l-aspartic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a crucial role in the urea cycle and has been studied for its nephroprotective properties . In medicine, it is being explored for its potential therapeutic effects in treating kidney diseases . In industry, it is used in the production of various chemicals and pharmaceuticals .
作用机制
The mechanism of action of ((s)-2,5-Diaminopentanoyl)-l-aspartic acid involves its role in the urea cycle, where it helps convert ammonia into urea for excretion. This process is crucial for maintaining nitrogen balance in the body. The compound interacts with various enzymes and molecular targets involved in the urea cycle, including arginase and ornithine transcarbamylase .
相似化合物的比较
Similar Compounds: Similar compounds to ((s)-2,5-Diaminopentanoyl)-l-aspartic acid include other non-proteinogenic amino acids such as l-ornithine and l-citrulline . These compounds also play roles in the urea cycle and have similar chemical properties.
Uniqueness: What sets this compound apart from these similar compounds is its specific nephroprotective properties and its unique role in certain biochemical pathways. This makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
2-(2,5-diaminopentanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c10-3-1-2-5(11)8(15)12-6(9(16)17)4-7(13)14/h5-6H,1-4,10-11H2,(H,12,15)(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOLRAYANGZVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
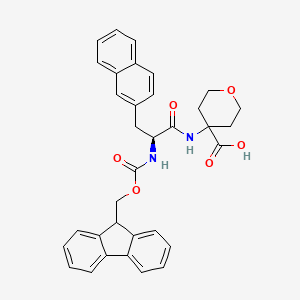
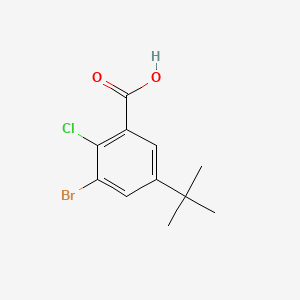


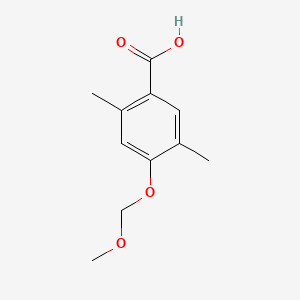
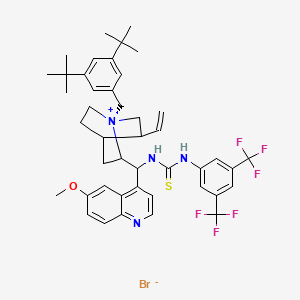
![5-[3-(4-carboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B14771363.png)
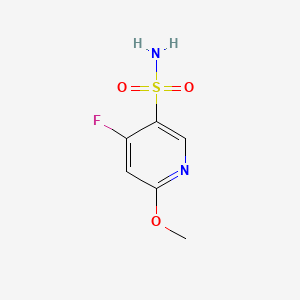

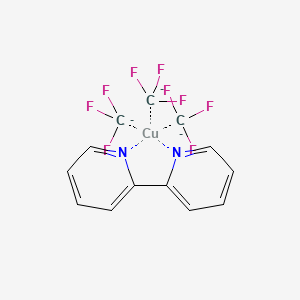
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)

